molecular formula C17H28O4Si4 B14549221 2,2,4,4,6,6,8-Heptamethyl-8-(naphthalen-1-yl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane CAS No. 62196-79-6

2,2,4,4,6,6,8-Heptamethyl-8-(naphthalen-1-yl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane

Cat. No.: B14549221
CAS No.: 62196-79-6
M. Wt: 408.7 g/mol
InChI Key: WXERYDHUASWGFA-UHFFFAOYSA-N
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Description

2,2,4,4,6,6,8-Heptamethyl-8-(naphthalen-1-yl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane is a complex organosilicon compound known for its unique structural properties. This compound features a silicon-oxygen backbone with multiple methyl groups and a naphthalene moiety, making it a subject of interest in various fields of research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4,6,6,8-Heptamethyl-8-(naphthalen-1-yl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane typically involves the reaction of tetramethylsilane derivatives with naphthalene under controlled conditions. The process often requires the use of catalysts such as platinum or palladium to facilitate the formation of the silicon-oxygen bonds. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2,2,4,4,6,6,8-Heptamethyl-8-(naphthalen-1-yl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The methyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2,2,4,4,6,6,8-Heptamethyl-8-(naphthalen-1-yl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of advanced materials and catalysts.

    Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Medicine: Explored for its potential in developing new therapeutic agents.

    Industry: Utilized in the production of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2,4,4,6,6,8-Heptamethyl-8-(naphthalen-1-yl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane involves its interaction with molecular targets through its silicon-oxygen backbone and naphthalene moiety. The compound can form stable complexes with various substrates, influencing their reactivity and stability. The pathways involved include the formation of hydrogen bonds and van der Waals interactions, which contribute to its overall efficacy in different applications.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,4,4,6,6,8-Heptamethyl-8-(phenyl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane
  • 2,2,4,4,6,6,8-Heptamethyl-8-(biphenyl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane

Uniqueness

Compared to similar compounds, 2,2,4,4,6,6,8-Heptamethyl-8-(naphthalen-1-yl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane stands out due to the presence of the naphthalene moiety, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with substrates or enhanced stability.

Properties

CAS No.

62196-79-6

Molecular Formula

C17H28O4Si4

Molecular Weight

408.7 g/mol

IUPAC Name

2,2,4,4,6,6,8-heptamethyl-8-naphthalen-1-yl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane

InChI

InChI=1S/C17H28O4Si4/c1-22(2)18-23(3,4)20-25(7,21-24(5,6)19-22)17-14-10-12-15-11-8-9-13-16(15)17/h8-14H,1-7H3

InChI Key

WXERYDHUASWGFA-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)C2=CC=CC3=CC=CC=C32)(C)C)C

Origin of Product

United States

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